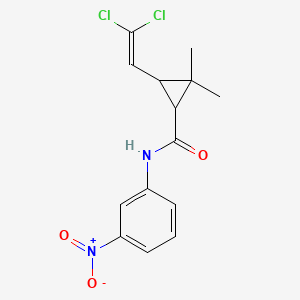

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide

CAS No.: 297146-38-4

Cat. No.: VC7239208

Molecular Formula: C14H14Cl2N2O3

Molecular Weight: 329.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 297146-38-4 |

|---|---|

| Molecular Formula | C14H14Cl2N2O3 |

| Molecular Weight | 329.18 |

| IUPAC Name | 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C14H14Cl2N2O3/c1-14(2)10(7-11(15)16)12(14)13(19)17-8-4-3-5-9(6-8)18(20)21/h3-7,10,12H,1-2H3,(H,17,19) |

| Standard InChI Key | JCJDOVRWIBXGDE-UHFFFAOYSA-N |

| SMILES | CC1(C(C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C=C(Cl)Cl)C |

Introduction

The target compound distinguishes itself through the 3-nitrophenylcarboxamide group, which introduces electron-withdrawing effects and potential hydrogen-bonding capabilities absent in simpler analogs like the carboxylic acid derivative . The para-substituted nitrophenyl isomer (4-nitrophenyl) shares identical molecular weight but differs in nitro group positioning, which may influence electronic distribution and intermolecular interactions.

Synthesis and Stereochemical Considerations

While no direct synthesis protocols for the target compound are documented, methodologies for related cyclopropane derivatives offer plausible routes. A patent detailing the resolution of cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid (DV acid) enantiomers via diastereomeric salt formation suggests that similar strategies could be adapted. For instance, the carboxamide functionality might be introduced through coupling reactions between DV acid chloride derivatives and 3-nitroaniline.

Key challenges in synthesis include:

-

Cyclopropane Ring Formation: The Corey-Chaykovsky reaction or Simmons-Smith cyclopropanation could generate the strained cyclopropane core, though steric hindrance from dimethyl groups may necessitate optimized conditions.

-

Stereochemical Control: Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, would be required to isolate specific stereoisomers, given the biological activity often depends on stereochemistry .

-

Nitrophenyl Incorporation: Nucleophilic acyl substitution between a cyclopropanecarbonyl chloride intermediate and 3-nitroaniline could yield the carboxamide, though nitro group reduction must be controlled to prevent unwanted side reactions.

Physicochemical Properties

Experimental data on solubility and stability remain scarce, but computational predictions and analog comparisons provide preliminary insights:

Table 2: Predicted Physicochemical Properties

The dichloroethenyl group confers susceptibility to photodegradation and hydrolysis, as observed in β-cyfluthrin degradation studies where similar structures broke down into dichlorovinyl intermediates . The nitro group may further enhance reactivity, necessitating storage under inert conditions.

Biological Activity and Degradation Pathways

Although direct bioactivity data are unavailable, structurally related compounds exhibit insecticidal properties. For example, DV acid is a precursor to pyrethroids like permethrin, which target insect voltage-gated sodium channels . The target compound’s carboxamide group could modulate bioavailability or receptor binding compared to ester or carboxylic acid analogs.

Biodegradation Insights

Fungal degradation studies on β-cyfluthrin revealed that Trichoderma viride metabolizes dichlorovinyl cyclopropane derivatives into carboxylic acids and alcohols . By analogy, the target compound may undergo enzymatic hydrolysis of the carboxamide bond, yielding 3-nitrophenylamine and DV acid derivatives. Such pathways highlight potential environmental persistence concerns, as nitroaromatics are often recalcitrant to microbial breakdown.

Applications and Future Directions

The compound’s hybrid structure—combining a pyrethroid-like cyclopropane core with a nitroaromatic moiety—suggests dual utility:

-

Agrochemical Development: As a proto-insecticide, requiring metabolic activation (e.g., amide hydrolysis) to release bioactive DV acid .

-

Pharmaceutical Scaffold: Nitrophenyl groups are prevalent in kinase inhibitors and antimicrobial agents, hinting at unexplored therapeutic potential.

Critical research gaps include:

-

Stereoselective Synthesis: Resolving enantiomers to evaluate bioactivity disparities.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

-

Environmental Fate Studies: Tracking degradation products in soil and aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume